molecular formula C9H9FO4 B1268436 6-Fluoro-2,3-dimethoxybenzoic acid CAS No. 265670-72-2

6-Fluoro-2,3-dimethoxybenzoic acid

Cat. No.: B1268436
CAS No.: 265670-72-2
M. Wt: 200.16 g/mol
InChI Key: OXYSHPNWRGUQPS-UHFFFAOYSA-N
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Description

6-Fluoro-2,3-dimethoxybenzoic acid is a fluorinated aromatic acid with two methoxy substituents. Its molecular formula is C9H9FO4, and it has a molecular weight of 200.17 g/mol . This compound is known for its unique chemical properties, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Fluoro-2,3-dimethoxybenzoic acid involves the reaction of carbon dioxide with 1,2-dimethoxy-4-fluorobenzene . This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature and pressure, to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,3-dimethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom and methoxy groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

6-Fluoro-2,3-dimethoxybenzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.

    Medicine: It may serve as a precursor for developing pharmaceutical compounds with specific therapeutic properties.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 6-Fluoro-2,3-dimethoxybenzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy groups play crucial roles in its reactivity and binding affinity to various biological molecules. These interactions can influence the compound’s biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybenzoic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    6-Fluoro-2-methoxybenzoic acid: Contains only one methoxy group, leading to variations in its chemical behavior.

    4-Fluoro-2,3-dimethoxybenzoic acid:

Uniqueness

6-Fluoro-2,3-dimethoxybenzoic acid is unique due to the specific arrangement of its fluorine and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

6-fluoro-2,3-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4/c1-13-6-4-3-5(10)7(9(11)12)8(6)14-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYSHPNWRGUQPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345948
Record name 6-Fluoro-2,3-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265670-72-2
Record name 6-Fluoro-2,3-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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